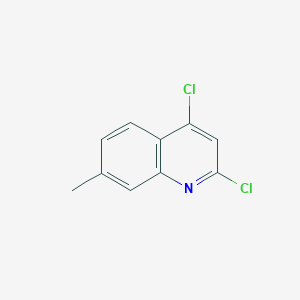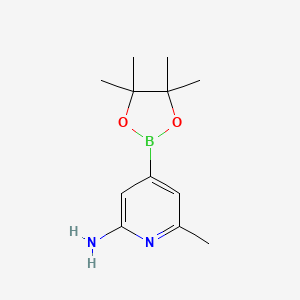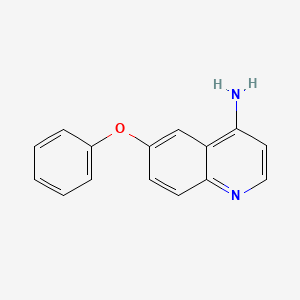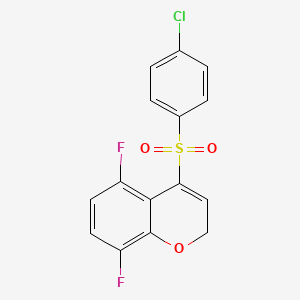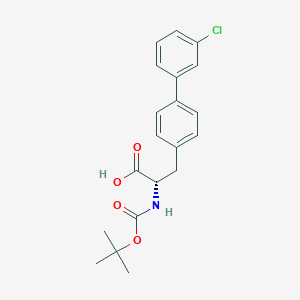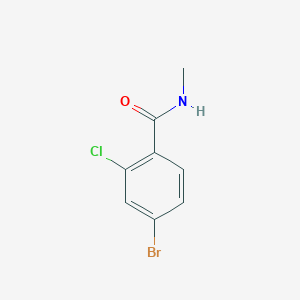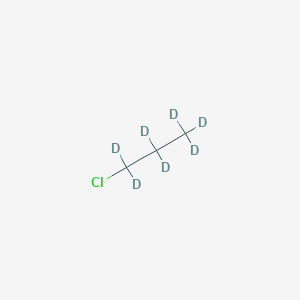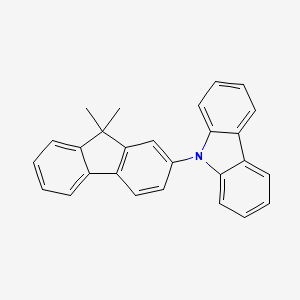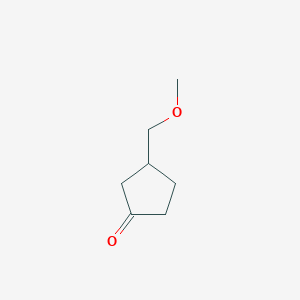
5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid
Overview
Description
5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid is a complex organic compound characterized by its molecular formula C10H11NO7 This compound features a benzene ring substituted with a methoxy group, a methoxymethoxy group, and a nitro group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid typically involves multiple steps, starting with the nitration of a suitable precursor. One common approach is the nitration of 5-methoxy-4-(methoxymethoxy)benzoic acid using nitric acid under controlled conditions to introduce the nitro group at the 2-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, often carried out in continuous flow reactors to ensure consistent quality and yield. The process requires careful control of temperature, pressure, and reagent concentrations to avoid side reactions and ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) to convert the nitro group to an amino group.
Substitution: Substitution reactions may involve the replacement of the nitro group with other functional groups, often using nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with different substituents replacing the nitro group.
Scientific Research Applications
Chemistry: In organic chemistry, 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in various synthetic pathways.
Biology: The compound may be used in biological studies to investigate the effects of nitro-containing compounds on biological systems. It can serve as a probe to study enzyme activities or cellular processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The nitro group in particular may be explored for its biological activity, such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid exerts its effects depends on its specific application. For example, in medicinal applications, the nitro group may undergo reduction in biological systems to form reactive intermediates that interact with molecular targets, such as enzymes or DNA. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the methoxymethoxy group.
2-Nitrobenzoic acid: Lacks both methoxy and methoxymethoxy groups.
5-Methoxy-2-nitrobenzoic acid: Similar structure but different position of the methoxy group.
Uniqueness: 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid is unique due to the presence of both methoxy and methoxymethoxy groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7/c1-16-5-18-9-4-7(11(14)15)6(10(12)13)3-8(9)17-2/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQYOTWCSKZVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


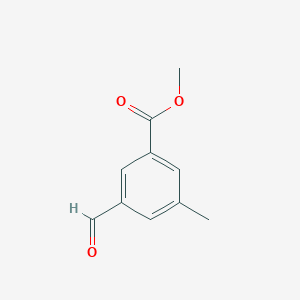
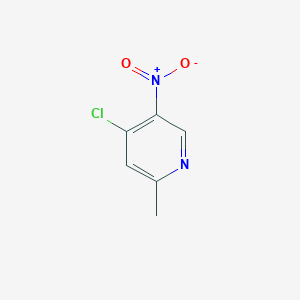
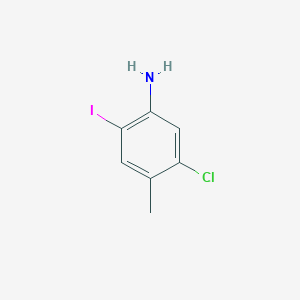
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)
